Biochemical ENPP1 Inhibition Potency
Enpp-1-IN-20 exhibits a biochemical IC50 of 0.09 nM against ENPP1, representing approximately 5-fold greater potency than ISM5939 (IC50 = 0.45 nM) [1] and 13-fold greater potency than ENPP1 inhibitor 27 (IC50 = 1.2 nM) [2]. This sub-nanomolar potency is derived from a pyrido[2,3-d]pyrimidin-7-one scaffold optimized for zinc-binding interactions within the ENPP1 catalytic domain [3].
| Evidence Dimension | Biochemical ENPP1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.09 nM |
| Comparator Or Baseline | ISM5939: 0.45 nM; ENPP1 inhibitor 27: 1.2 nM; SR-8541A: 1.4 nM |
| Quantified Difference | 5.0× more potent than ISM5939; 13.3× more potent than ENPP1 inhibitor 27; 15.6× more potent than SR-8541A |
| Conditions | Recombinant human ENPP1 enzymatic assay using cGAMP or pNP-TMP substrate; pH 7.4-7.5 |
Why This Matters
Higher biochemical potency enables lower compound usage, reduces off-target risk, and ensures robust target engagement in sensitive assays.
- [1] IUPHAR/BPS Guide to Pharmacology. ISM5939 Ligand Activity Chart. ENPP1 inhibition with cGAMP as substrate; IC50 = 0.45 nM. Nat Commun (2025) 16: 4793. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. ENPP1 inhibitor 27 Ligand Activity Chart. IC50 = 1.2 nM. Eur J Med Chem (2024) 279: 116853. View Source
- [3] Sun Y, et al. Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. J Med Chem. 2024 Feb 22. View Source
